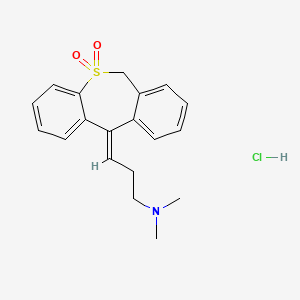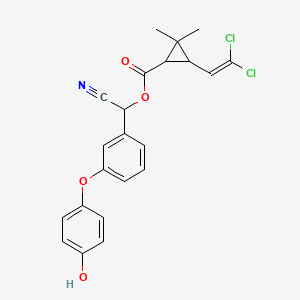
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, monohydrochloride, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- (9CI) is a chemical compound known for its significant pharmacological activities. This compound is commonly referred to as diltiazem hydrochloride in the pharmaceutical industry. It is widely used as a calcium channel blocker, primarily for the treatment of cardiovascular diseases such as hypertension and angina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- involves several steps. One common method includes the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with dimethylaminoethyl chloride in the presence of potassium carbonate in a toluene/water mixture. This reaction is facilitated by a phase-transfer catalyst. The final product is obtained by O-acetylation of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts and solubilizing agents is crucial in optimizing the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- undergoes various chemical reactions, including:
N-alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
O-acetylation: Reaction with acetic anhydride to form acetyl derivatives.
Oxidation and Reduction: Can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dihydro derivatives.
Common Reagents and Conditions
N-alkylation: Dimethylaminoethyl chloride, potassium carbonate, toluene/water mixture, phase-transfer catalyst.
O-acetylation: Acetic anhydride, base catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
N-alkyl derivatives:
Acetyl derivatives:
Sulfoxides and sulfones: Formed by oxidation.
Dihydro derivatives: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of heterocyclic chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular calcium channels and its role in modulating cellular functions.
Medicine: Extensively used in the development of cardiovascular drugs, particularly as a calcium channel blocker for treating hypertension and angina.
Wirkmechanismus
The primary mechanism of action of 1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscles and a reduction in cardiac workload. The compound targets calcium channels in the heart and blood vessels, thereby exerting its antihypertensive and antianginal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Verapamil: Another calcium channel blocker used for similar indications.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar pharmacological effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
1,5-Benzothiazepin-4(5H)-one,5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-,monohydrochloride, cis- is unique due to its benzothiazepine structure, which provides a distinct pharmacokinetic and pharmacodynamic profile compared to other calcium channel blockers. Its ability to modulate both vascular and cardiac calcium channels makes it particularly effective in treating cardiovascular conditions .
Eigenschaften
CAS-Nummer |
40601-99-8 |
|---|---|
Molekularformel |
C20H25ClN2O3S |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(2R,3R)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m0./s1 |
InChI-Schlüssel |
XNQWAVFYFJXSHD-GRTNUQQKSA-N |
Isomerische SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@@H]([C@@H](C1=O)O)C3=CC=C(C=C3)OC.Cl |
Kanonische SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |
Verwandte CAS-Nummern |
402939-17-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)


![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)

